molecular formula C28H27NO8 B1175918 sulfate cellufine CAS No. 144637-99-0

sulfate cellufine

Cat. No.: B1175918
CAS No.: 144637-99-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Cellulose-Based Chromatography Media

The use of cellulose in chromatography dates to the mid-20th century, when researchers sought hydrophilic matrices for protein separations. Early cellulose ion exchangers, developed in 1956, addressed limitations of styrene-divinylbenzene resins by providing porous, water-compatible supports. A pivotal advancement came with the introduction of spherical cellulose beads in the 1970s, which combined mechanical stability with high surface area for ligand attachment. These innovations laid the groundwork for functionalized derivatives like sulfate cellufine, which emerged in the 1980s as affinity media for viral antigen purification.

Key milestones include:

  • 1959 : Introduction of cross-linked dextran (Sephadex) for size-exclusion chromatography.
  • 1980s : Commercialization of this compound for hepatitis B surface antigen purification.
  • 2000s : Optimization of sulfation techniques to enhance binding capacity and flow properties.

Fundamental Chemistry of Sulfated Cellulose Derivatives

This compound derives its functionality from controlled esterification of cellulose hydroxyl groups with sulfate moieties. The synthesis involves:

Chemical Modification Pathways

Method Reagents Degree of Sulfation (mmol/g) Reference
Chlorosulfonic acid HSO₃Cl in DES solvents 1.0–2.2
Tertiary amine-SO₃ Trimethylamine-SO₃ complex 0.5–1.8
Sulfuric acid/alcohol H₂SO₄ + n-butyl alcohol 0.7–1.5

The sulfate groups introduce a negative charge density of 700–1,200 μeq/g, enabling two primary interaction mechanisms:

  • Ion-exchange : Binds positively charged viral capsids (e.g., influenza HA protein).
  • Heparin-mimetic affinity : Interacts with heparin-binding domains in coagulation factors.

Structural analyses reveal sulfation preferentially occurs at C6 hydroxyls, creating an anisotropic charge distribution critical for selective binding.

Position of this compound in Modern Bioprocessing

This compound occupies a niche in large-scale biologics manufacturing due to three key attributes:

Comparative Performance Metrics

Parameter This compound Ultracentrifugation Dextran Sulfate
Viral recovery (%) 92–98 60–75 85–90
Process time (hours) 2–4 8–12 3–5
Endotoxin removal >99% <50% 85–90%
Scalability >1,000 L Limited 200–500 L

Data synthesized from

Applications span:

  • Vaccine production : Purification of influenza, rabies, and dengue viruses with 28–40x concentration factors.
  • Protein polishing : Removal of host cell proteins during monoclonal antibody manufacturing.
  • Depyrogenation : Direct capture of bacterial antigens while excluding endotoxins.

The media’s rigidity (withstanding >2 bar pressure) and reusability (>50 cycles) make it cost-effective for continuous biomanufacturing. Recent advances in gradient sulfation techniques further enhance binding kinetics while maintaining cellulose’s innate biocompatibility.

Properties

CAS No.

144637-99-0

Molecular Formula

C28H27NO8

Synonyms

sulfate cellufine

Origin of Product

United States

Scientific Research Applications

Key Applications

  • Purification of Viral Agents
    • Viruses Targeted : Cellufine Sulfate is utilized for the concentration and purification of various viruses, including:
      • Rabies
      • Influenza
      • Japanese Encephalitis
      • Human Herpes Simplex
      • Dengue Virus (DENV)
    • Case Study : In a study focusing on DENV purification, Cellufine Sulfate demonstrated higher purity and recovery yield compared to conventional methods, significantly reducing processing time to approximately 1/20 of traditional techniques .
  • Purification of Viral/Microbial Antigens
    • Applications : The medium is effective in isolating viral coat proteins and microbial antigens, which are crucial for vaccine development and diagnostics.
    • Example : A purification process for human coronavirus (OC43) showed successful adsorption and elution using Cellufine Sulfate, highlighting its capability to handle enveloped viruses effectively .
  • Protein Purification
    • Binding Capacity : Cellufine Sulfate can bind various proteins, including heparin-binding proteins and cellular growth factors. Its performance is comparable to conventional heparin gels.
    • Data Table : The following table summarizes the binding characteristics:
Binding ProteinsNon-binding Proteins
Heparin-binding proteinsNon-target proteins
Cellular growth factorsOther contaminants

Technical Performance Data

The following table outlines the technical performance metrics associated with the use of Cellufine Sulfate in various applications:

ApplicationLoad Volume (mL)Elute Volume (mL)Virus Titer (Initial/Final)Purification FactorConcentration Factor
Purification of Rabies Virus42005032 / 409679x126x
Purification of DENVVariableVariableHigh recovery yieldImprovedSignificantly reduced
Human Coronavirus Purification420050High titerNot specifiedNot specified

Advantages Over Traditional Methods

  • Efficiency : Cellufine Sulfate reduces the need for time-consuming methods like ultra-centrifugation.
  • Cost-Effectiveness : It minimizes expenses related to ligand leakage and enhances reproducibility compared to traditional affinity media .
  • Rapid Processing : The medium offers rapid binding and elution capabilities, facilitating quicker processing times in laboratory settings.

Comparison with Similar Compounds

Critical Analysis of Contradictory Evidence

While this compound excels in influenza and flavivirus purification, one study noted inefficiency in purifying hemorrhagic fever vaccines, where Sepharose 4FF outperformed it . This discrepancy highlights context-dependent performance, likely due to differences in viral surface charge or contaminant profiles.

Preparation Methods

Sulfuric Acid and Alcohol Mixtures

A foundational method involves treating cellulose with sulfuric acid diluted in alcohols (e.g., ethanol or butanol). This mixture facilitates sulfation while minimizing cellulose degradation. For instance, Chen et al. (2013) demonstrated that sulfuric acid/ethanol solutions, coupled with sodium sulfate (Na₂SO₄) as a water absorbent, yield cellulose sulfate with DS values ranging from 0.28 to 0.77. The inclusion of Na₂SO₄ absorbs reaction-generated water, shifting equilibrium toward sulfation and enhancing product consistency.

Patent-Based Approaches

A 1996 patent (US2969355A) outlines a method using sulfuric acid, aliphatic acids (C4–C6), and limited water (≤25% of sulfuric acid volume). The process employs a 3:1 to 100:1 ratio of sulfation bath to cellulose, with the bath comprising 35–85% sulfuric acid, 10–25% water, and 50–20% fatty acid. This method prioritizes high sulfation efficiency and direct conversion to water-soluble salts via neutralization, avoiding intermediate isolation steps.

Improved Sulfation with Sulfuric Acid/Ethanol and Na₂SO₄

Modern refinements to traditional methods have optimized reaction conditions for higher DS and reduced side reactions.

Reaction Parameters and Optimization

Guo et al. (2013) systematically varied parameters in sulfuric acid/ethanol systems with Na₂SO₄:

ParameterRange TestedImpact on DSImpact on Viscosity (η, mPa·s)
Na₂SO₄ (g)0.8–1.2↑ DS with ↑ Na₂SO₄↑ η with ↑ Na₂SO₄
Reaction Time (h)1–4Peak DS at 3–4 hPeak η at 3–4 h
Temperature (°C)-2 to 25↓ DS with ↑ temperature↓ η with ↑ temperature
H₂SO₄/Ethanol Ratio1.2:1–1.6:1↑ DS with ↑ ratio↑ η with ↑ ratio

Optimal conditions (-2°C, 3–4 h, 1.4–1.6 acid/ethanol ratio, 0.8 g Na₂SO₄) produced DS = 0.77 and η = 907 mPa·s.

Structural Characterization

Fourier-transform infrared (FTIR) spectroscopy confirmed sulfate ester formation (S=O stretches at 1240 cm⁻¹ and 810 cm⁻¹). Scanning electron microscopy (SEM) revealed intact spherical morphology post-sulfation, critical for chromatographic flow properties. ¹³C nuclear magnetic resonance (NMR) localized sulfate groups predominantly at the C6 position of glucose units, minimizing steric hindrance and enhancing binding capacity.

Patent-Based Preparation Using Sulfuric Acid and Aliphatic Acids

The US2969355A patent describes a scalable method emphasizing reagent ratios and neutralization:

Sulfation Bath Composition

  • Sulfuric Acid : 35–85% (v/v)

  • Water : 10–25% (of H₂SO₄ volume)

  • Aliphatic Acid (C4–C6) : 50–20% (e.g., butyric acid)

Process Workflow

  • Cellulose Activation : Pre-treatment with water or aliphatic acid to enhance reactivity.

  • Sulfation : React cellulose with sulfation bath (3–100:1 bath-to-cellulose ratio) at 20–50°C for 1–5 h.

  • Neutralization : Direct treatment with NaOH or NH₃ to yield sodium or ammonium cellulose sulfate.

This method achieves near-quantitative sulfation with DS >0.8, though product viscosity remains unreported.

Comparative Analysis of Preparation Methods

The table below contrasts key methodologies:

MethodReagentsDS RangeViscosity (mPa·s)ScalabilityEnvironmental Impact
H₂SO₄/Ethanol + Na₂SO₄H₂SO₄, EtOH, Na₂SO₄0.28–0.77115–907HighModerate (ethanol recovery)
Patent (US2969355A)H₂SO₄, C4–C6 acids>0.8N/AIndustrialLow (closed-loop systems)

Key Findings :

  • The H₂SO₄/ethanol system offers tunable DS and viscosity, ideal for research-scale applications.

  • Patent methods favor industrial scalability but lack detailed viscosity data, potentially limiting chromatographic applications.

  • Both methods avoid hazardous anhydrides, aligning with green chemistry principles .

Q & A

Q. What buffer systems and ionic strengths are optimal for viral purification using Sulfate Cellufine?

this compound operates effectively with 10 mM phosphate buffer containing 0.15 M NaCl at pH 7.0 for adsorption, followed by elution using stepwise or gradient increases in NaCl concentration (e.g., 1 M NaCl). This neutral pH and low initial salt concentration preserve viral activity while enabling selective binding of heparin-sensitive targets like enveloped viruses . Host DNA and endotoxins are not adsorbed due to their negative charge, simplifying impurity removal .

Q. How does this compound’s surface ligand distribution influence its separation efficiency?

Unlike porous resins, this compound’s sulfate ester ligands are localized on the microsphere surface, limiting interactions to surface-exposed viral epitopes or heparin-binding domains. This reduces nonspecific binding and improves resolution for large biomolecules (e.g., viruses >50 nm) that cannot penetrate smaller pores. The rigid cellulose matrix supports high flow rates (up to 120 cm/hr), enabling rapid processing without compromising binding capacity .

Q. What metrics validate this compound’s performance in host impurity removal?

Key metrics include:

  • Host DNA removal : >99% achieved via qPCR, leveraging DNA’s negative charge repulsion from sulfate ligands .
  • Host protein removal : 80%+ via SDS-PAGE or ELISA, attributed to competitive elution under moderate salt conditions .
  • Target recovery : Hemagglutinin (HA) recovery rates of 70–80% in influenza virus purification, quantified by immunodiffusion or SRID assays .

Advanced Research Questions

Q. How do ligand density and base matrix properties differentiate this compound from Cellufine MAX DexS-VirS?

this compound’s surface-bound ligands favor rapid adsorption/desorption cycles for viruses, while MAX DexS-VirS uses dextran sulfate ligands embedded in a macroporous matrix, allowing internal diffusion and higher binding capacity for smaller viral particles (e.g., lentivirus). MAX DexS-VirS also withstands higher pressures, making it suitable for continuous chromatography . Comparative studies show MAX DexS-VirS achieves 20–30% higher adsorption for hepatitis B virus but requires longer residence times .

Q. What experimental strategies resolve contradictions in viral recovery rates during process scaling?

Discrepancies often arise from flow dynamics (e.g., wall effects in large columns) or inconsistent buffer pH/conductivity. To mitigate:

  • Maintain constant residence time (column volume/flow rate) across scales .
  • Pre-adsorb columns with inert proteins (e.g., BSA) to block nonspecific sites .
  • Validate step elution thresholds using pilot-scale spiking studies with model viruses (e.g., influenza A) .

Q. Can this compound purify non-enveloped viruses like AAV despite its heparin-mimetic mechanism?

Yes. Despite lacking envelopes, AAV binds heparin-like motifs via surface-exposed glycans. This compound achieves >65% recovery for AAV5 in 10 mM phosphate + 0.15 M NaCl, with elution at 0.5–1.0 M NaCl. However, serotype-specific optimization is critical; AAV2 requires lower salt (0.3 M NaCl) to avoid aggregation .

Q. How does this compound compare to ultracentrifugation in exosome purification?

this compound achieves comparable purity (exosome recovery: 60–70%) but reduces processing time from 18 hours (ultracentrifugation) to 4 hours. Key steps:

  • Pre-clear lysate with 0.22 µm filtration.
  • Load onto this compound in 20 mM Tris + 0.1 M NaCl, pH 7.4.
  • Elute with 0.5 M NaCl, followed by SEC polishing. This avoids vesicle deformation common in high-g-force methods .

Methodological Considerations

Q. What statistical approaches are recommended for optimizing multi-factor purification protocols?

Use response surface methodology (RSM) to model interactions between NaCl concentration (0.1–0.3 M), flow rate (50–150 cm/hr), and sample load (1–5x column volume). For example, a central composite design identified 0.2 M NaCl and 100 cm/hr as optimal for maximizing HA recovery while minimizing DNA contamination in influenza virus purification .

Q. How to troubleshoot low viral recovery in endotoxin-rich samples?

Endotoxins (LPS) may form aggregates that occlude binding sites. Strategies include:

  • Pre-treat samples with 0.1% Triton X-114 to solubilize LPS .
  • Increase NaCl to 0.2 M in equilibration buffer to weaken LPS-virus interactions .
  • Add a post-purification endotoxin removal step using Cellufine ETclean, which binds LPS via ε-polylysine .

Q. What controls are essential when validating this compound for novel viruses (e.g., SARS-CoV-2)?

Include:

  • Negative control : A heparin-blocked column to confirm specificity.
  • Spike recovery : Add a known titer of gamma-irradiated virus to pre-purified samples.
  • Process blanks : Test buffers and equipment swabs via RT-qPCR to rule out cross-contamination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.